2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12-3-6-16(7-4-12)24-11-15(10-19(24)25)23-20(26)14-5-8-17-18(9-14)22-13(2)21-17/h3-4,6-7,14-15H,5,8-11H2,1-2H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFFJUDTBWBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCC4=C(C3)NC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 312.41 g/mol. The structure features a benzimidazole core, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in the regulation of various cellular processes including cell proliferation and survival. Kinases are often implicated in cancer biology, making their inhibition a valuable therapeutic strategy .
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against viruses such as SARS-CoV-2. Compounds with similar structures have shown efficacy in reducing viral loads in infected models .
- Anticancer Properties : The benzimidazole moiety is associated with anticancer activity. Research has indicated that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Study 1: Anticancer Activity
In a study involving human cancer cell lines, the compound exhibited an IC50 value indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, demonstrating its potential as an anticancer agent .
Case Study 2: Antiviral Properties
A recent investigation into the antiviral effects of structurally similar compounds showed that this class could significantly inhibit viral replication in vitro. Further research is needed to explore its efficacy in vivo against SARS-CoV-2 .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it suitable for therapeutic applications:
-
Anticancer Activity :
- Preliminary studies indicate that this compound may exhibit inhibitory effects on specific cancer cell lines. It is hypothesized to function through mechanisms similar to known kinase inhibitors, which play a crucial role in cancer progression by regulating cell growth and division .
- The structure suggests potential interactions with ATP-binding sites of kinases, which are pivotal in cancer therapy.
-
Antimicrobial Activity :
- Recent research has highlighted the compound's antibacterial and antifungal properties. For instance, derivatives of related structures have shown significant activity against various microorganisms, indicating a potential for developing new antimicrobial agents .
- The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the applications of compounds structurally related to 2-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 1-Tosyl-6-Vinyl-4,5,6,7-Tetrahydro-1H-Benzo[d]Imidazole-2 ()
- Core Structure: Shares the tetrahydrobenzoimidazole framework but lacks the carboxamide and pyrrolidinone groups.
- Functional Groups: Tosyl (electron-withdrawing) and vinyl (reactive) substituents contrast with the target’s carboxamide and p-tolyl-pyrrolidinone.
b) 5-Oxo-Imidazole Derivatives ()
- Core Structure : Imidazole with a 5-oxo group and arylidene substituents.
- Functional Groups: The 5-oxo group is analogous to the pyrrolidinone in the target but is directly fused to the imidazole.
- Bioactivity: Demonstrated antimicrobial activity, suggesting the target’s pyrrolidinone and benzoimidazole may synergize for enhanced pharmacokinetics (e.g., metabolic stability) .
c) Imazamox and Imazethapyr ()
- Core Structure : Imidazolone linked to pyridinecarboxylic acid.
- Functional Groups : The 5-oxo-imidazol-2-yl group is herbicidal, acting as an acetolactate synthase inhibitor.
Carboxamide Derivatives
a) SC45-0948 ()
- Core Structure : Triazolopyrazine with a pyrazole carboxamide.
- Physicochemical Properties : logP = -0.27 (hydrophilic), hydrogen bond acceptors = 5.
- Implications : The target compound’s p-tolyl group may increase logP, balancing lipophilicity for improved blood-brain barrier penetration compared to SC45-0948 .
b) Piperazine-Benzoxazine Carboxamide ()
- Core Structure : Piperazine linked to benzoxazine.
- Functional Groups : Chloro-trifluoromethylpyridine enhances electronegativity.
- Implications: The target’s pyrrolidinone may offer conformational rigidity over piperazine, optimizing binding pocket interactions .
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Bioactivity/Use | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | Benzoimidazole | Carboxamide, 5-oxo-pyrrolidinone | Underexplored | ~1.5 (estimated) |
| 1-Tosyl-6-Vinyl-Benzo[d]Imidazole | Benzoimidazole | Tosyl, vinyl | Synthetic intermediate | ~2.0 |
| 5-Oxo-Arylidene Imidazole (Ev2) | Imidazole | 5-oxo, arylidene | Antimicrobial | ~0.8 |
| Imazamox (Ev3) | Imidazolone | Pyridinecarboxylic acid | Herbicide | ~1.2 |
| SC45-0948 (Ev4) | Triazolopyrazine | Pyrazole carboxamide | Underexplored | -0.27 |
Research Implications
- Synthetic Routes: The target compound’s synthesis may borrow from ’s epoxidation-condensation strategy but requires tailored steps for pyrrolidinone incorporation.
- Pharmacological Potential: Structural parallels to antimicrobial () and enzyme-targeting () compounds suggest untapped therapeutic avenues.
- Property Optimization : Balancing logP (cf. ) and polar surface area (cf. ) could refine drug-likeness.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains a benzo[d]imidazole core, a pyrrolidin-3-yl carboxamide group, and a p-tolyl substituent. The imidazole ring is prone to nucleophilic substitution, while the carboxamide group can participate in hydrogen bonding, influencing solubility and target interactions. The p-tolyl group enhances lipophilicity, potentially improving membrane permeability .
Methodological Insight:
- Use FTIR and NMR to confirm functional groups (e.g., imidazole N-H stretch at ~3400 cm⁻¹ in IR; aromatic protons in 7–8 ppm range in ¹H NMR).
- Compare with structurally similar compounds (e.g., thiazolo[5,4-c]pyridine derivatives) to infer reactivity patterns .
Q. What synthetic strategies are recommended for preparing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of substituted benzo[d]imidazole precursors under basic conditions.
- Step 2 : Coupling the pyrrolidin-3-yl amine with the activated carboxyl group using carbodiimide-based reagents (e.g., EDC/HOBt).
- Step 3 : Introducing the p-tolyl group via Ullmann or Buchwald-Hartwig coupling .
Methodological Insight:
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and optimize yields using DoE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading .
Q. How can the purity and stability of this compound be validated?
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity for biological assays: ≥95%.
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. What computational methods are suitable for predicting its binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, GPCRs).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd) .
Q. How can contradictory data in enzyme inhibition assays be resolved?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects.
- Step 1 : Replicate assays in triplicate using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4).
- Step 2 : Perform counter-screening against related enzymes (e.g., CYP450 isoforms) to rule out promiscuity.
- Step 3 : Use SAR (Structure-Activity Relationship) analysis to correlate substituent modifications (e.g., p-tolyl vs. 4-chlorophenyl) with activity trends .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Solubility : Co-crystallize with cyclodextrins or use lipid-based nanoformulations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability : Perform Caco-2 assay to predict intestinal absorption .
Critical Analysis of Contradictions
- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may stem from enzyme isoforms or assay readouts (e.g., fluorescence vs. radiometric). Cross-validate using orthogonal methods like Western blot for phosphorylated substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
